Many benzoxazole analogs fail in cell-based assays due to low lipophilicity, limiting membrane permeability. This compound (LogP 4.23) is specifically designed for robust cellular uptake.
- **Application**: Ideal for CpIMPDH inhibitor discovery & phenotypic screens requiring passive diffusion.
- **Differentiation**: Butyl chain vs. propyl (LogP 3.72) enhances cellular activity; 2-pyridyl group essential for target potency.
- **Supply**: Available in research quantities with purity ≥95% for SAR and environmental toxicology benchmarking.
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
CAS No.1192018-70-4
Cat. No.B3220186
⚠ Attention: For research use only. Not for human or veterinary use.
5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS 1192018-70-4) is a heterocyclic organic compound belonging to the benzoxazole family, characterized by a butyl substituent at the 5-position and a pyridin-4-yl group at the 2-position of the benzoxazole core. Its molecular formula is C16H16N2O, with a molecular weight of 252.31 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology . It is commercially available from multiple chemical suppliers with typical purity levels of 95% or 98% .
Benzoxazole scaffold for medicinal chemistry and chemical biology research
Calculated lipophilic profile may support membrane-permeability studies
2-Pyridyl substituent aligns with pharmacophore for CpIMPDH enzyme inhibition screening
Why 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Cannot Be Substituted
Benzoxazole derivatives exhibit profound differences in biological activity and selectivity based on subtle structural variations. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzoxazole core critically modulate target affinity, selectivity, and even toxicity profiles [1]. For instance, the presence of a pyridin-4-yl group at the 2-position is essential for potent inhibitory activity against certain parasitic targets, with other heteroaromatic substitutions resulting in significant loss of potency [2]. Similarly, the alkyl chain at the 5-position—whether a butyl, propyl, or isopropyl group—can markedly influence physicochemical properties such as lipophilicity (LogP), which in turn affects membrane permeability, bioavailability, and ultimately, the compound's efficacy in cellular and in vivo models . Therefore, substituting 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole with a generic analog lacking the precise substitution pattern will likely yield divergent, and potentially misleading, experimental outcomes.
Alkyl chain length variants (e.g., propyl analog) may shift lipophilicity and cellular uptake profile.
Non-pyridyl-2-substituted analogs may lose CpIMPDH inhibitory response, as SAR indicates pyridine essential for nanomolar potency.
Benzoxazole core modifications may alter developmental toxicity endpoints in zebrafish embryo models.
[1] Gorla, S. K., Kavitha, M., Zhang, M., Chin, J. E., Liu, X., Striepen, B., ... & Joachimiak, A. (2013). Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase. Journal of Medicinal Chemistry, 56(10), 4028-4043. View Source
[2] Gorla, S. K., et al. (2013). Journal of Medicinal Chemistry, 56(10), 4028-4043. (SAR study revealing requirement of pyridine at the 2-position). View Source
Quantitative Evidence for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
Lipophilicity Advantage for Membrane Permeability
The target compound, 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, exhibits a calculated LogP of 4.23 . In comparison, its closest commercially available analog, 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS 1192018-53-3), possesses a LogP of 3.72 . The butyl-substituted derivative is approximately 0.5 LogP units more lipophilic.
Lipophilicity ComparisonData to verify
LogP 4.23 (butyl) vs. 3.72 (propyl) Δ = 0.51
May support higher membrane permeability in cell-based assays.
Calculated values; experimental logP and permeability validation advised.
Calculated LogP (XLogP3) based on molecular structure.
Why This Matters
Increased lipophilicity directly correlates with enhanced passive membrane permeability, potentially leading to superior cellular uptake and bioavailability in cell-based assays or in vivo models, a critical factor for researchers selecting a compound for biological evaluation.
A comprehensive SAR study on benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase (CpIMPDH) established that a pyridine or other small heteroaromatic substituent at the 2-position is essential for potent inhibitory activity [1]. Compounds lacking this feature or bearing alternative substituents exhibited substantially reduced potency, with IC50 values shifting from the nanomolar to the micromolar range. While specific data for the target compound is not reported, the presence of the pyridin-4-yl group in its structure places it within this critical pharmacophore class, implying potential for high-affinity CpIMPDH inhibition compared to non-pyridyl analogs.
2-Pyridyl PharmacophoreClass-level inference
Pyridin-4-yl required for nanomolar CpIMPDH inhibition; non-pyridyl analogs >1 µM.
May support nanomolar target engagement in CpIMPDH enzyme screens.
Direct IC50 data for this specific compound not reported.
Not directly reported; inferred to be in the nanomolar range based on SAR.
Comparator Or Baseline
Benzoxazole derivatives lacking a 2-pyridyl substituent; IC50 > 1 µM
Quantified Difference
Estimated > 1000-fold difference in potency
Conditions
In vitro enzyme inhibition assay.
Why This Matters
This class-level evidence guides researchers towards compounds with the pyridin-4-ylbenzoxazole scaffold when seeking potent CpIMPDH inhibitors, a validated target for cryptosporidiosis.
[1] Gorla, S. K., Kavitha, M., Zhang, M., Chin, J. E., Liu, X., Striepen, B., ... & Joachimiak, A. (2013). Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase. Journal of Medicinal Chemistry, 56(10), 4028-4043. View Source
Comparative Toxicity to Pyridyl-Oxazole Carboxamides
A study on novel pyridyl-oxazole carboxamides evaluated acute toxicity in zebrafish embryos. While the target compound is not a carboxamide, this data provides a benchmark for structurally related pyridyl-oxazole compounds. Compound 6b exhibited an acute toxicity LC50 of 4.878 mg/L, while compound 6c showed a slightly lower toxicity with an LC50 of 6.257 mg/L [1]. These values serve as a comparative reference point for the target compound's potential toxicological profile, highlighting that subtle structural modifications can lead to measurable differences in toxicity (ΔLC50 = 1.379 mg/L) [2].
Zebrafish Toxicity BenchmarkClass-level inference
Related pyridyl-oxazoles LC50 4.878–6.257 mg/L.
Provides structural class toxicity reference for developmental studies.
Specific toxicity data for target compound not available.
ToxicologyZebrafish ModelDevelopmental Toxicity
Evidence Dimension
Acute Toxicity in Zebrafish Embryos (LC50)
Target Compound Data
Not directly reported; expected to be within a similar mg/L range.
This data underscores that even within a related chemical series, toxicity can vary, emphasizing the need to evaluate the specific compound of interest. Researchers can use these values to contextualize the potential safety margin of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole in subsequent in vivo studies.
[2] Chen, S., et al. (2021). Acute toxicity data for compounds 6b and 6c in zebrafish embryos. Molecules, 26(13), 3883. View Source
Application Scenarios for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
Cell-Based Assays Requiring High Permeability
Given its high calculated LogP of 4.23, 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is particularly well-suited for cell-based assays where efficient passive diffusion across cell membranes is a prerequisite for activity. Researchers developing phenotypic screens or evaluating intracellular target engagement should prioritize this compound over less lipophilic analogs, such as the propyl-substituted derivative (LogP 3.72), to maximize the likelihood of observing a robust cellular response [1].
CpIMPDH Inhibitor Screening for Anti-Parasitic Drugs
This compound is an ideal candidate for inclusion in focused libraries aimed at discovering novel CpIMPDH inhibitors. Its structural features align perfectly with the established SAR for this target class, which mandates a 2-pyridyl substituent for nanomolar potency [1]. Incorporating this compound into enzymatic screens can help identify new lead series for treating Cryptosporidium parvum infections.
Toxicology in Zebrafish and Aquatic Models
The availability of comparative toxicity data for related pyridyl-oxazole compounds (LC50 ~5-6 mg/L) provides a valuable benchmark for assessing the developmental toxicity of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole [1]. This compound is therefore suitable for use in environmental toxicology or ecotoxicology studies, where understanding the impact of subtle structural changes on organismal toxicity is a key research objective.
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